Flumethason

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Flumethason hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Entwicklung neuer Corticosteroide verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Modulation der Immunantwort untersucht.

Industrie: Wird in der Veterinärmedizin zur Behandlung von Entzündungen bei Pferden, Hunden und Katzen eingesetzt.

Wirkmechanismus

This compound wirkt als Agonist des Glucocorticoid-Rezeptors . Nach Bindung an den Rezeptor transloziert der this compound-Rezeptor-Komplex in den Zellkern, wo er die Genexpression beeinflusst, indem er bestimmte Gene aktiviert oder unterdrückt . Dies führt zu einer verminderten Produktion von Entzündungsmediatoren wie Prostaglandinen und Leukotrienen, was zu einer reduzierten Entzündung und Immunantwort führt .

Wirkmechanismus

Target of Action

Flumethasone primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, the flumethasone-receptor complex translocates to the nucleus, where it triggers a variety of genetic activations and repressions . This interaction results in anti-inflammatory, antipruritic, and vasoconstrictive effects .

Biochemical Pathways

The anti-inflammatory actions of flumethasone involve lipocortins , which are phospholipase A2 inhibitory proteins . These proteins control the biosynthesis of prostaglandins and leukotrienes by inhibiting arachidonic acid . This inhibition results in a decrease in inflammation, exudation, and itching .

Result of Action

The molecular and cellular effects of flumethasone’s action include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, a lowering of lymphocyte concentrations, and the prevention of antigen-antibody binding . These effects result in the suppression of the immune response and the alleviation of inflammation .

Safety and Hazards

Zukünftige Richtungen

There are ongoing studies on Flumethasone, particularly on its analytical methods. For instance, novel separation methods have been presented for the concurrent assessment of Flumethasone Pivalate and Clioquinol in their combinations in ear drop formulations or in the presence of Phenoxyethanol Preservative in their cream formulations .

Biochemische Analyse

Biochemical Properties

Flumethasone, as a glucocorticoid receptor agonist, plays a significant role in biochemical reactions . It interacts with enzymes and proteins involved in the immune response, reducing immunoglobulin and complement concentrations, and lowering lymphocyte concentrations .

Cellular Effects

Flumethasone exerts its effects on various types of cells and cellular processes. It influences cell function by decreasing the function of the lymphatic system . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Flumethasone exerts its effects at the molecular level primarily through its action as a glucocorticoid receptor agonist . It binds to the glucocorticoid receptor, leading to changes in gene expression that result in decreased inflammation and immune response .

Temporal Effects in Laboratory Settings

Its anti-inflammatory action is concentrated at the site of application, resulting in a prompt decrease in inflammation, exudation, and itching .

Subcellular Localization

As a glucocorticoid receptor agonist, it is expected to localize to the cytoplasm and nucleus where it can influence gene expression .

Vorbereitungsmethoden

The synthesis of flumethasone involves several key steps, including ketal reaction, epoxy reaction, fluorination reaction, and displacement elimination reaction . One industrial method for preparing flumethasone involves reacting a compound of formula (IIIa) with an electrophilic fluorination agent . The process is designed to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Flumethason unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Halogenierungsreaktionen, insbesondere Fluorierungen, sind bei der Synthese von this compound üblich.

Häufig verwendete Reagenzien in diesen Reaktionen sind elektrophile Fluorierungsmittel sowie verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise fluorierte Corticosteroid-Derivate .

Vergleich Mit ähnlichen Verbindungen

Flumethason wird oft mit anderen Corticosteroiden wie Cortison, Hydrocortison und Dexamethason verglichen. Was this compound auszeichnet, ist seine höhere Potenz; es ist etwa 420-mal potenter als Cortison in der entzündungshemmenden Aktivität . Ähnliche Verbindungen sind:

- Cortison

- Hydrocortison

- Dexamethason

- Betamethason

Die einzigartige difluorierte Struktur von this compound trägt zu seiner erhöhten Potenz und seinem spezifischen pharmakologischen Profil bei .

Eigenschaften

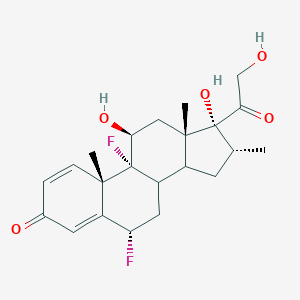

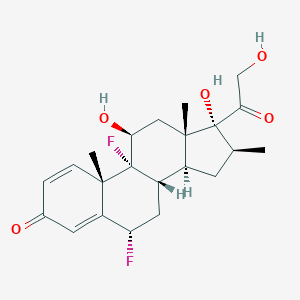

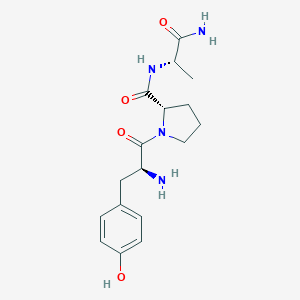

IUPAC Name |

6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859700 | |

| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135-17-3 | |

| Record name | flumethasone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of flumethasone?

A1: Flumethasone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of flumethasone binding to the glucocorticoid receptor?

A2: Flumethasone binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, flumethasone can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does flumethasone's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of flumethasone consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of flumethasone, potentially impacting its efficacy. []

Q4: Does flumethasone interact with other drugs?

A4: Flumethasone can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering flumethasone.

Q5: What is the molecular formula and weight of flumethasone?

A5: The molecular formula of flumethasone is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for flumethasone?

A6: UV spectrophotometry is commonly employed for the detection and quantification of flumethasone. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of flumethasone in camels?

A7: In camels, flumethasone follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does flumethasone affect cortisol levels in camels?

A8: Flumethasone effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for flumethasone on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and flumethasone detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] Flumethasone residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of flumethasone been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that flumethasone effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for flumethasone's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of flumethasone?

A11: Several animal models have been employed to study various aspects of flumethasone. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of flumethasone?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of flumethasone in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of flumethasone?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of flumethasone in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of flumethasone in different formulations?

A14: Flumethasone is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does flumethasone compare to other glucocorticoids in terms of potency and efficacy?

A15: Flumethasone is considered a highly potent glucocorticoid. [, , ] In a study comparing flumethasone pivalate with other topical corticosteroids, flumethasone demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has flumethasone been used in combination with other drugs for therapeutic purposes?

A16: Yes, flumethasone has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B526592.png)

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![7-(difluoromethyl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B527213.png)

![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B527214.png)

![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)